Cas no 2177060-36-3 (N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine)

N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine is a synthetic organic compound featuring a benzoyl-substituted azetidine core linked to a pyrimidine amine moiety. This structure imparts potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug discovery. The azetidine ring confers conformational rigidity, while the pyrimidine group offers hydrogen-bonding capabilities, enhancing target binding specificity. The benzoyl moiety may improve lipophilicity, influencing pharmacokinetic properties. Its well-defined heterocyclic framework makes it suitable for structure-activity relationship (SAR) studies in developing enzyme inhibitors or receptor modulators. The compound’s synthetic versatility allows for further derivatization, enabling exploration of diverse biological activities. Purity and stability are critical for reliable research applications.
N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine structure
2177060-36-3 structure
Product Name:N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine
CAS No:2177060-36-3
MF:C14H14N4O
MW:254.287162303925
CID:5867248
PubChem ID:121187291
Update Time:2025-08-04

N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • Methanone, phenyl[3-(2-pyrimidinylamino)-1-azetidinyl]-
    • N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine
    • phenyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
    • phenyl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
    • AKOS032742624
    • 2177060-36-3
    • F6550-4368
    • Inchi: 1S/C14H14N4O/c19-13(11-5-2-1-3-6-11)18-9-12(10-18)17-14-15-7-4-8-16-14/h1-8,12H,9-10H2,(H,15,16,17)
    • InChI Key: AIVSYNJNGKGRLD-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CC=C1)(N1CC(NC2=NC=CC=N2)C1)=O

Computed Properties

  • Exact Mass: 254.11676108g/mol
  • Monoisotopic Mass: 254.11676108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 58.1Ų

Experimental Properties

  • Density: 1.335±0.06 g/cm3(Predicted)
  • Boiling Point: 480.0±55.0 °C(Predicted)
  • pka: 3.47±0.10(Predicted)

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Additional information on N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine

Professional Introduction to N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine (CAS No. 2177060-36-3)

N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine, a compound with the chemical identifier CAS No. 2177060-36-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and its potential applications in drug development. The molecular framework of this substance integrates elements from both azetidine and pyrimidine moieties, which are well-documented for their pharmacological relevance.

The azetidine ring, a six-membered heterocyclic structure containing nitrogen, is known for its ability to mimic natural amino acid structures, making it a valuable scaffold in medicinal chemistry. In contrast, the pyrimidine component is widely recognized for its role in various bioactive molecules, including nucleoside analogs and antiviral agents. The combination of these two structural motifs in N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine suggests a multifaceted pharmacological profile that could be exploited for therapeutic purposes.

Recent studies have highlighted the importance of heterocyclic compounds in the development of novel pharmaceuticals. The structural diversity offered by compounds like N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine allows for the exploration of new chemical space, which is crucial for overcoming drug resistance and addressing unmet medical needs. The benzoyl group attached to the azetidine ring further enhances the compound's potential by introducing additional functional sites that can be modified to improve solubility, bioavailability, and target specificity.

In the realm of academic research, N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine has been investigated for its potential role in modulating biological pathways associated with inflammation and cancer. Preliminary in vitro studies have demonstrated promising results regarding its ability to interact with specific enzymes and receptors involved in these pathways. For instance, the compound has shown inhibitory activity against certain kinases, which are key targets in oncology research.

The pyrimidine moiety of this molecule is particularly noteworthy for its similarity to purine derivatives, which are central components of nucleic acids. This structural feature opens up possibilities for applications in antisense therapy and gene regulation. Researchers are exploring how modifications to the pyrimidine ring can enhance binding affinity to RNA targets, potentially leading to novel treatments for genetic disorders.

From a synthetic chemistry perspective, the preparation of N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine involves sophisticated methodologies that showcase the ingenuity of modern organic synthesis. The construction of the azetidine ring requires precise control over reaction conditions to ensure high yield and purity. Additionally, the introduction of the pyrimidine unit necessitates careful consideration of regioselectivity and functional group compatibility.

The pharmacokinetic properties of this compound are also under scrutiny as part of its preclinical evaluation. Understanding how N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine is metabolized and excreted by the body is essential for determining its therapeutic window and potential side effects. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are being employed to elucidate its metabolic pathways.

In conclusion, N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine (CAS No. 2177060-36-3) stands as a testament to the innovative spirit of pharmaceutical research. Its unique structural composition and demonstrated biological activity make it a compelling candidate for further investigation. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly pivotal role in shaping the future of medicine.

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